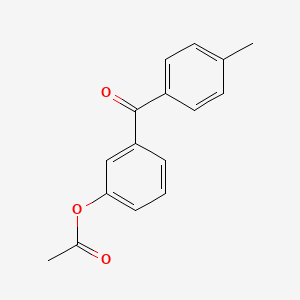

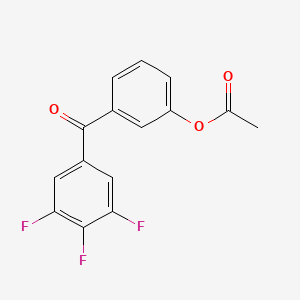

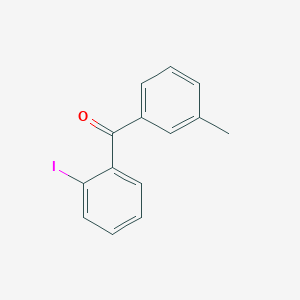

2-Iodo-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

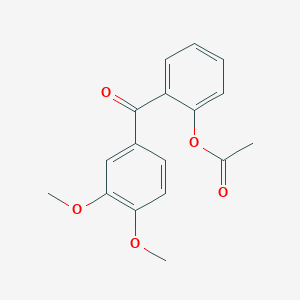

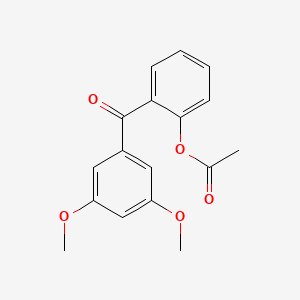

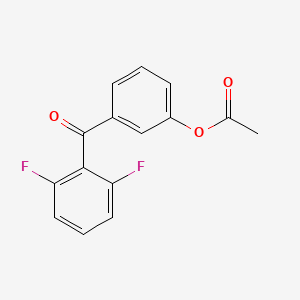

The molecular weight of “2-Iodo-3’-methylbenzophenone” is 322.14 g/mol. For more detailed structural information, it would be beneficial to refer to a reliable chemical database or conduct further experimental analysis.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3’-methylbenzophenone” are not available, iodinated compounds are frequently used as reagents in organic synthesis . The iodination of organic compounds opens comprehensive approaches for the synthesis of various biologically active compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Asymmetric Ligands and Complexes : 2-Iodo-3'-methylbenzophenone is involved in the synthesis of specific compounds, such as 1,11-diamino-dibenzo[d,f][1,3]dioxepine, which can lead to new asymmetric ligands and their complexes (Panunzi, Tuzi, & Tingoli, 2010).

Enthalpies of Formation : The study of the standard molar enthalpies of formation of methylbenzophenones, including 2-Iodo-3'-methylbenzophenone, provides insights into their chemical properties and potential applications (Silva, Amaral, Guedes, & Gomes, 2006).

Photochemistry and Photoreactivity

Photoenolization Mechanism : Research into the photoenolization of 2-methylbenzophenone, which is closely related to 2-Iodo-3'-methylbenzophenone, sheds light on its photoreactivity and potential applications in photochemical processes (Ujiie, Kikuchi, & Kokubun, 1979).

Improved Performance in Light-Driven Reactions : A study shows that light-driven reactions of 2-methylbenzophenones, including 2-Iodo-3'-methylbenzophenone, occur with improved yields and reaction rates in a microfluidic photoreactor, indicating its potential in photochemical synthesis (Mateos et al., 2018).

Applications in Organic Chemistry and Catalysis

Selective Reactions and Synthesis : The role of 2-Iodo-3'-methylbenzophenone in facilitating selective chemical reactions, such as in the synthesis of various organic compounds, highlights its potential application in organic synthesis (Plíštil et al., 2006).

Ruthenium-Catalyzed Cyclization : Its use in ruthenium-catalyzed cyclization processes indicates potential applications in the development of new catalytic methods (Lin, Maddirala, & Liu, 2005).

Biomedical and Environmental Applications

- Fluorescent Sensor for Metal Detection : 2-Iodo-3'-methylbenzophenone derivatives have been used to develop a highly sensitive fluorescent sensor for Al3+ detection, which could be applied in environmental monitoring and biomedical research (Ye et al., 2014).

Propriétés

IUPAC Name |

(2-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNZHFPSYPVQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3'-methylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.